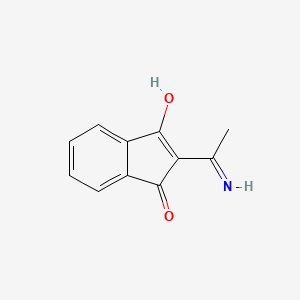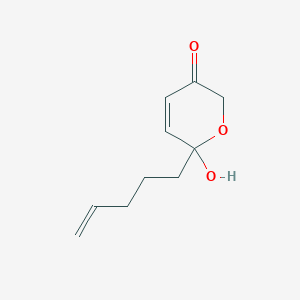
6-Hydroxy-6-(pent-4-en-1-yl)-2H-pyran-3(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-6-(pent-4-en-1-yl)-2H-pyran-3(6H)-one is an organic compound that belongs to the class of pyranones Pyranones are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-6-(pent-4-en-1-yl)-2H-pyran-3(6H)-one can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a pent-4-en-1-yl-substituted hydroxy ketone, under acidic or basic conditions. The reaction conditions typically include:
Acidic Catalysis: Using acids like sulfuric acid or hydrochloric acid to promote cyclization.
Basic Catalysis: Using bases like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-6-(pent-4-en-1-yl)-2H-pyran-3(6H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a dihydropyranone derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like thionyl chloride, alkylating agents like methyl iodide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyranone ketone, while reduction may produce a dihydropyranone.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 6-Hydroxy-6-(pent-4-en-1-yl)-2H-pyran-3(6H)-one depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to cellular receptors, modulating signal transduction pathways.
DNA Interaction: The compound may interact with DNA, influencing gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-2H-pyran-3(6H)-one: Lacks the pent-4-en-1-yl side chain, resulting in different chemical properties.
6-Methoxy-6-(pent-4-en-1-yl)-2H-pyran-3(6H)-one: Features a methoxy group instead of a hydroxyl group, altering its reactivity.
Uniqueness
6-Hydroxy-6-(pent-4-en-1-yl)-2H-pyran-3(6H)-one is unique due to its specific functional groups and side chain, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
84735-83-1 |
|---|---|
Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
6-hydroxy-6-pent-4-enylpyran-3-one |
InChI |
InChI=1S/C10H14O3/c1-2-3-4-6-10(12)7-5-9(11)8-13-10/h2,5,7,12H,1,3-4,6,8H2 |
InChI Key |
XZYCVIKCGBBRKL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCC1(C=CC(=O)CO1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


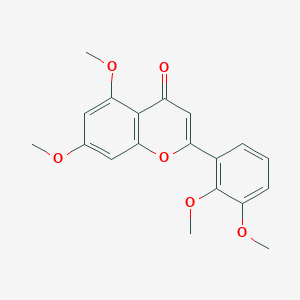
![1,3-Dichloro-5-[1-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14406834.png)

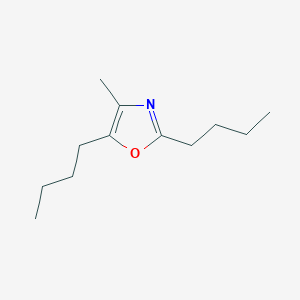
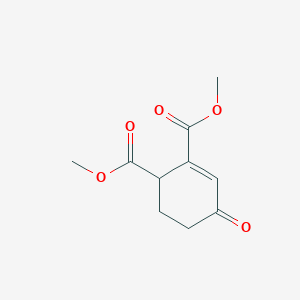
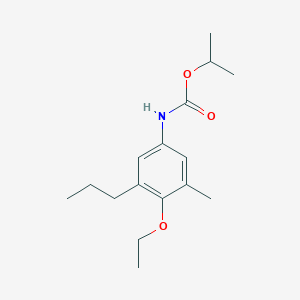
![2,6-Di-tert-butyl-4-([1,3]oxazolo[4,5-b]pyridin-2(3H)-ylidene)cyclohexa-2,5-dien-1-one](/img/structure/B14406863.png)
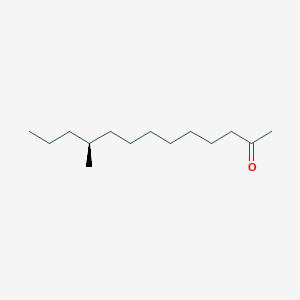
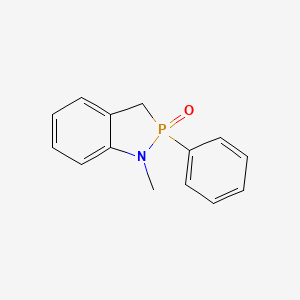
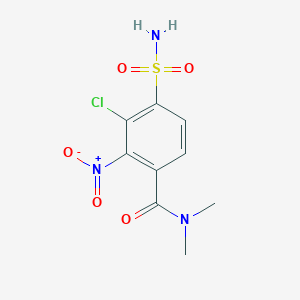
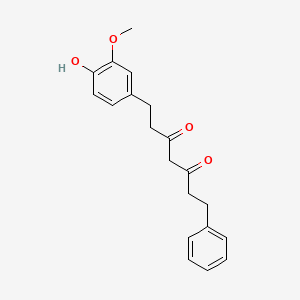
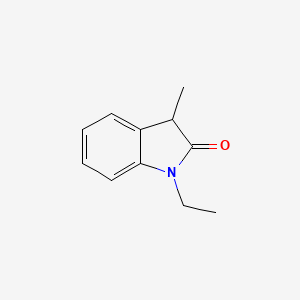
![Methyl 2-azido-3-[(2-methoxy-2-oxoethyl)sulfanyl]propanoate](/img/structure/B14406906.png)
